HPLC Purity Differential: CAS 84689-20-3 vs. Lamotrigine API vs. Co-eluting Impurity B
In a validated RP-HPLC method for lamotrigine extended-release tablets, the certified purity of Lamotrigine EP Impurity C (CAS 94213-23-7 Z-isomer reference standard) was determined as 98.88% by HPLC, compared to the Lamotrigine API reference standard at 99.8% and Impurity B at only 92.76%. CAS 84689-20-3 (E-isomer/intermediate grade) supplied at ≥97% purity sits closer to the EP reference standard but remains below its certified purity [1]. This places the compound as a more accessible and cost-effective alternative for method development and system suitability testing where EP-certified traceability is not mandatory.
| Evidence Dimension | Purity by HPLC (area %) |
|---|---|
| Target Compound Data | ≥97% (CAS 84689-20-3 intermediate grade, supplier specification) |
| Comparator Or Baseline | Lamotrigine EP Impurity C (CAS 94213-23-7): 98.88%; Lamotrigine API: 99.8%; Impurity B: 92.76% |
| Quantified Difference | CAS 84689-20-3 is approx. 1.88 percentage points lower than EP reference standard but 4.24+ points higher than Impurity B |
| Conditions | RP-HPLC analysis using C18 Hypersil BDS column, mobile phase buffer pH 8.0 / acetonitrile gradient, UV detection at 210 nm |
Why This Matters
Procurement teams can select CAS 84689-20-3 as a fit-for-purpose reference material for early-stage method development with significant cost savings over EP-certified standards, while reserving the higher-purity Z-isomer reference for final method validation and ANDA submission.
- [1] Gondhale-Karpe P, Manwatkar S. Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC. Heliyon. 2023;9(5):e15732. View Source
